![molecular formula C14H12F3N5O B2706170 3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058197-59-3](/img/structure/B2706170.png)

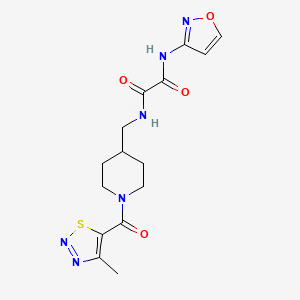

3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . The trifluoromethyl group is a functional group that has the formula -CF3 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyrimidines are generally synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . This group significantly affects the properties of the compound it is attached to .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications

Heterocyclic Compound Synthesis

- Triazolo[4,3-a]pyrimidines, a class to which the compound belongs, have been synthesized using a variety of methods, contributing to the field of organic chemistry and medicinal chemistry. One study discussed the synthesis of these compounds by reducing thiazolo[3,2-a]pyrimidines, a process that could be relevant for generating derivatives of the target compound for further study (Lashmanova et al., 2019).

Antimicrobial Activity

- Research has been conducted on triazolopyrimidine derivatives to evaluate their potential antimicrobial properties. This research is significant for developing new antimicrobial agents, potentially including derivatives of the target compound (El-Agrody et al., 2001).

Structural and Spectroscopic Analysis

- The structural characterization of similar triazolopyrimidine compounds has been performed using techniques like X-ray diffraction, IR spectroscopy, and NMR, which are crucial for understanding the physical and chemical properties of these compounds (Reiter et al., 1987).

Pharmaceutical Applications

- There is ongoing research into the potential pharmaceutical applications of triazolopyrimidine derivatives, including their use in the development of new drugs for various diseases. This research could potentially include the target compound (Medwid et al., 1990).

Synthesis in Alternative Solvents

- The use of alternative solvents, like supercritical carbon dioxide, has been explored for the synthesis of triazolopyrimidines. This approach can offer environmental and efficiency benefits and could be relevant for the synthesis of the target compound (Baklykov et al., 2019).

Tuberculostatic Activity

- Some triazolopyrimidine derivatives have been synthesized and evaluated for their tuberculostatic activity, indicating potential applications in tuberculosis treatment. This could be an area of interest for the target compound as well (Titova et al., 2019).

Future Directions

properties

IUPAC Name |

3-ethyl-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5O/c1-2-22-12-11(19-20-22)13(23)21(8-18-12)7-9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPWNJAOFVNRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)

![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)

![N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide](/img/structure/B2706093.png)

![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)

![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)

![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)